2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid
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Overview
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid typically involves the protection of the amino group of pyrrolidine with the Fmoc group. This can be achieved through the reaction of pyrrolidine with Fmoc chloride in the presence of a base such as triethylamine. The resulting Fmoc-protected pyrrolidine is then reacted with bromoacetic acid to introduce the oxyacetic acid moiety. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis where the Fmoc group serves as a protective group for amino acids.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions, as it can be incorporated into peptides and proteins to probe their structure and function.
Medicine: Research into potential therapeutic applications includes the development of peptide-based drugs and the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid is primarily related to its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of pyrrolidine, preventing unwanted side reactions during peptide chain elongation. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds through nucleophilic attack by the amino group .
Comparison with Similar Compounds
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Similar in structure, this compound also features the Fmoc protective group but differs in the amino acid backbone.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic Acid: Another Fmoc-protected amino acid, differing in the side chain structure.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: This compound has a similar protective group but a different amino acid component.
Uniqueness
The uniqueness of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid lies in its specific combination of the Fmoc group with the pyrrolidine and oxyacetic acid moieties. This unique structure allows for specific applications in peptide synthesis and other areas of research, providing distinct advantages in terms of reactivity and selectivity compared to other Fmoc-protected compounds .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)13-26-14-9-10-22(11-14)21(25)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZCYNFXCVKZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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